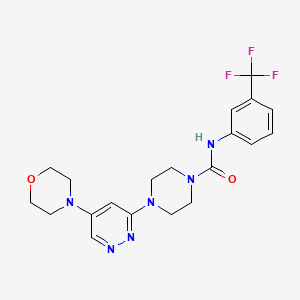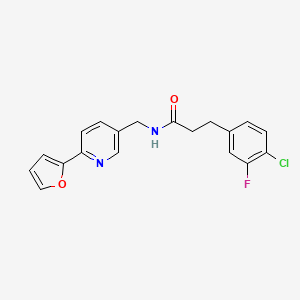
3-(4-chloro-3-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chloro-3-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide, also known as CFMP, is a chemical compound that has been extensively studied for its potential applications in scientific research.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound '3-(4-chloro-3-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide' involves the reaction of 4-chloro-3-fluoroaniline with 2-furancarboxaldehyde to form 3-(4-chloro-3-fluorophenyl)-2-furanmethanol. This intermediate is then reacted with 6-(pyridin-3-yl)methylpyridin-2-amine to form the final product.
Starting Materials
4-chloro-3-fluoroaniline, 2-furancarboxaldehyde, 6-(pyridin-3-yl)methylpyridin-2-amine
Reaction
Step 1: Reaction of 4-chloro-3-fluoroaniline with 2-furancarboxaldehyde in the presence of a reducing agent such as sodium borohydride to form 3-(4-chloro-3-fluorophenyl)-2-furanmethanol., Step 2: Reaction of 3-(4-chloro-3-fluorophenyl)-2-furanmethanol with 6-(pyridin-3-yl)methylpyridin-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, 3-(4-chloro-3-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide.
作用機序
3-(4-chloro-3-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide exerts its inhibitory effects on HDACs and PDEs by binding to their active sites and preventing the enzymes from catalyzing their substrates. This leads to alterations in gene expression and cellular signaling pathways, which can have downstream effects on cellular processes such as differentiation, proliferation, and apoptosis.
生化学的および生理学的効果
3-(4-chloro-3-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide has been shown to have a wide range of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of inflammation and oxidative stress in neurodegenerative disorders, and the enhancement of memory and learning in animal models of Alzheimer's disease.
実験室実験の利点と制限
3-(4-chloro-3-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide has several advantages for use in lab experiments, including its high potency and specificity for HDACs and PDEs, its ability to cross the blood-brain barrier, and its low toxicity. However, the compound also has several limitations, including its limited solubility in aqueous solutions, its potential for off-target effects, and the lack of long-term safety data.
将来の方向性
There are several potential future directions for research on 3-(4-chloro-3-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide, including the development of more potent and selective analogs, the investigation of its effects on other enzymes and cellular pathways, and the exploration of its potential therapeutic applications in various diseases. Additionally, more research is needed to fully understand the safety and toxicity profile of 3-(4-chloro-3-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide, particularly with regards to long-term use.
科学的研究の応用
3-(4-chloro-3-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide has been studied for its potential applications in scientific research, particularly in the field of drug discovery. The compound has been shown to have potent inhibitory effects on several enzymes, including histone deacetylases (HDACs) and phosphodiesterases (PDEs). These enzymes play key roles in regulating gene expression and cellular signaling pathways, and their dysregulation has been implicated in several diseases, including cancer and neurodegenerative disorders.
特性
IUPAC Name |
3-(4-chloro-3-fluorophenyl)-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2/c20-15-6-3-13(10-16(15)21)5-8-19(24)23-12-14-4-7-17(22-11-14)18-2-1-9-25-18/h1-4,6-7,9-11H,5,8,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEONRIHQOPQUFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C=C2)CNC(=O)CCC3=CC(=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chloro-3-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

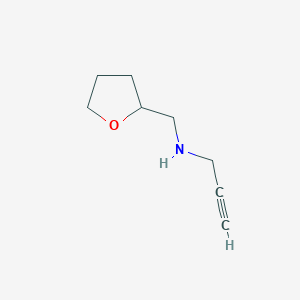
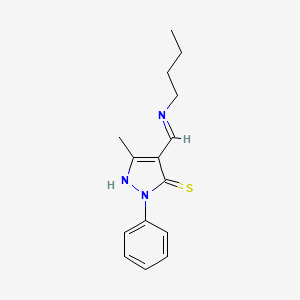
![Methyl 3-[(4-phenylbenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2449918.png)
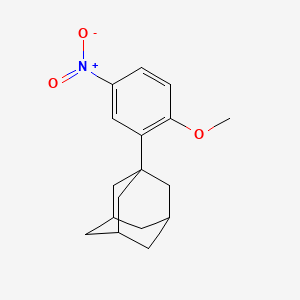
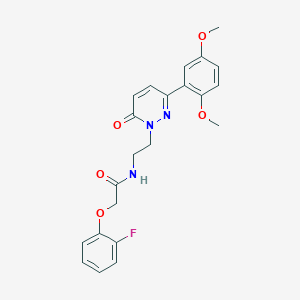

![Ethyl ({6-[(anilinocarbonyl)amino]-2-phenylquinolin-4-yl}oxy)acetate](/img/structure/B2449923.png)
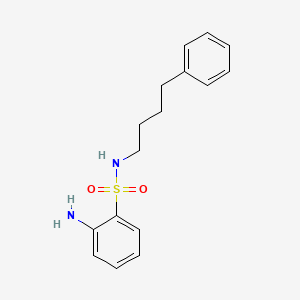
![Methyl 4-(2-amino-6-benzyl-3-cyano-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl)benzoate](/img/structure/B2449928.png)
![5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2449929.png)
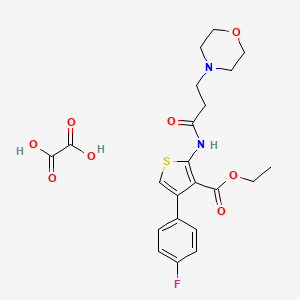
![4-((4-chlorophenyl)thio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide](/img/structure/B2449934.png)
![tert-butyl N-[3-(cyanomethyl)cyclobutyl]carbamate](/img/structure/B2449936.png)
